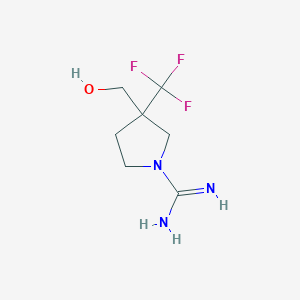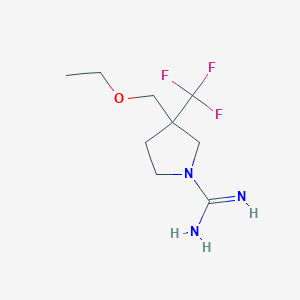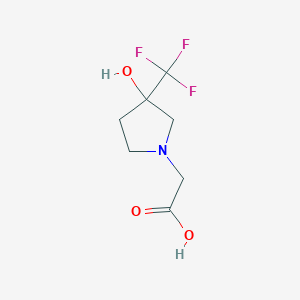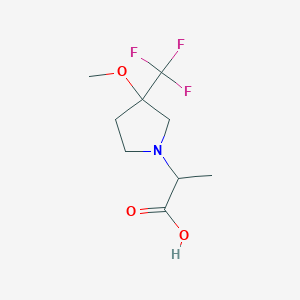
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one
Vue d'ensemble
Description
The compound “2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, along with a trifluoromethyl group and a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, a trifluoromethyl group (-CF3), and a methoxy group (-OCH3). The trifluoromethyl group is known for its high electronegativity and the ability to significantly alter the physical and chemical properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The azetidine ring might undergo ring-opening reactions under certain conditions. The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group could increase the compound’s stability and lipophilicity .Applications De Recherche Scientifique
Synthesis of Novel Compounds
Transformation into Aminopropanols
A study described the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols using LiAlH4, highlighting a stepwise process that includes the formation of 1-(1-aryl-2-chloro-3-hydroxypropyl)aziridines and trans-2-aryl-3-(hydroxymethyl)aziridines. This process showcases the compound's utility in synthesizing compounds with potential biological activities (Mollet, D’hooghe, & de Kimpe, 2011).
Building Blocks for CF3-Containing Compounds
Another research utilized 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, synthesized from similar compounds, as building blocks for creating CF3-containing aminopropanes, oxazinanones, aziridines, and dioxanones, demonstrating the versatility of these structures in constructing complex molecules with varied functional groups (Dao Thi et al., 2018).
Antimicrobial Applications
- Antimicrobial Screening: Compounds derived from 3-chloro-azetidin-2-ones, including those similar to the target compound, have been evaluated for their antimicrobial properties. For instance, derivatives have been screened against various microorganisms, showing significant antibacterial and antifungal activity, which points to the potential use of these compounds in developing new antimicrobial agents (Patel, Mistry, & Desai, 2008).
Antimicrobial Agents Development
- Synthesis of Antimicrobial Agents: A series of N/C-4 substituted azetidin-2-ones, related to the compound , were synthesized and evaluated as a new class of antimicrobial agents. These molecules showed potent activity against Bacillus anthracis, Staphylococcus aureus, and Candida albicans, highlighting their significance in the development of novel antimicrobial strategies (Halve, Bhadauria, & Dubey, 2007).
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-1-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3NO2/c1-5(9)6(14)13-3-7(4-13,15-2)8(10,11)12/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZIWTOFMZMCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)(C(F)(F)F)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



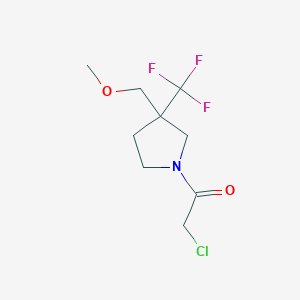
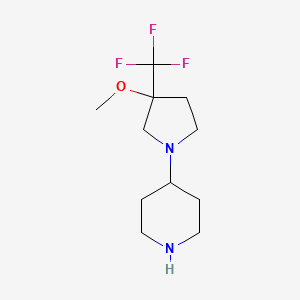
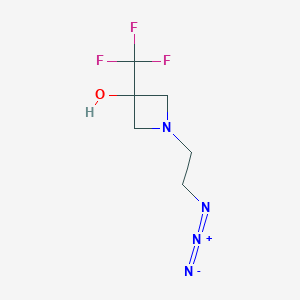

![3-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B1477390.png)
![2-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1477392.png)
